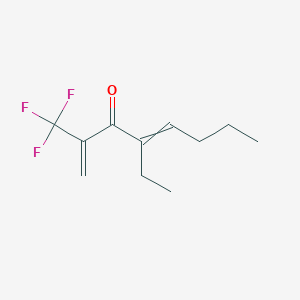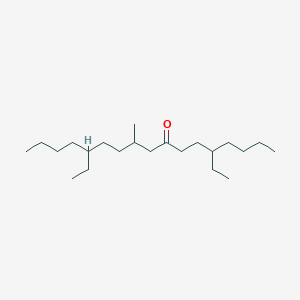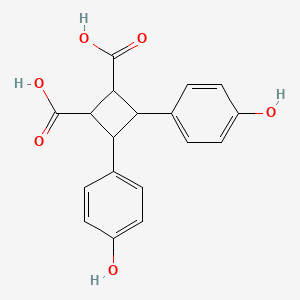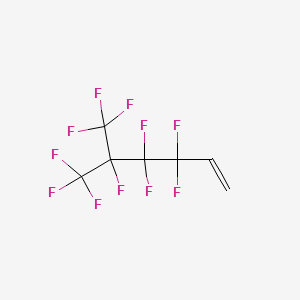![molecular formula C13H14N4O2S B14269603 N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide CAS No. 184895-63-4](/img/structure/B14269603.png)
N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide is a complex organic compound characterized by the presence of furan rings and hydrazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives. One common method includes the reaction of furan-2-carbaldehyde with hydrazinecarbothioamide under reflux conditions in an ethanol solvent. The reaction is usually carried out at elevated temperatures (around 80-90°C) for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazine derivatives with altered oxidation states.
Substitution: Halogenated or alkylated furan derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its hydrazine moiety is known for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are studied for their ability to interact with biological targets, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism by which N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings and hydrazine moieties can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’,2-Bis[2-(thiophen-2-yl)ethylidene]hydrazine-1-carbothiohydrazide
- N’,2-Bis[2-(pyridin-2-yl)ethylidene]hydrazine-1-carbothiohydrazide
- N’,2-Bis[2-(benzothiazol-2-yl)ethylidene]hydrazine-1-carbothiohydrazide
Uniqueness
N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide is unique due to the presence of furan rings, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
184895-63-4 |
|---|---|
Formule moléculaire |
C13H14N4O2S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
1,3-bis[2-(furan-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C13H14N4O2S/c20-13(16-14-7-5-11-3-1-9-18-11)17-15-8-6-12-4-2-10-19-12/h1-4,7-10H,5-6H2,(H2,16,17,20) |
Clé InChI |
UFPVZGYLMCLVOC-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CC=NNC(=S)NN=CCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


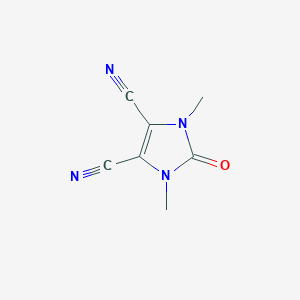


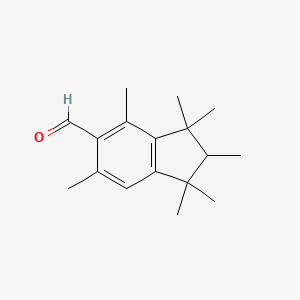
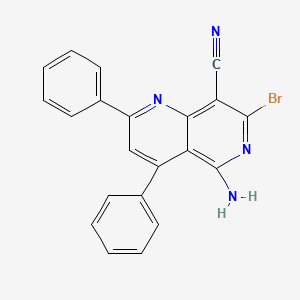
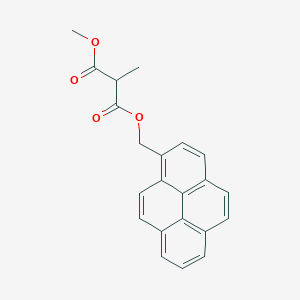
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
